molecular formula C15H17N3O3S B15184511 Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-(2-propenylthio)-,ethyl ester CAS No. 126596-45-0

Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-(2-propenylthio)-,ethyl ester

Cat. No.: B15184511
CAS No.: 126596-45-0
M. Wt: 319.4 g/mol
InChI Key: BLEBCMJGSNWUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-d]pyrimidines are ortho-fused bicyclic heterocycles with a pyridine and pyrimidine ring system, recognized as privileged scaffolds due to their structural similarity to nucleic acid bases and diverse pharmacological applications . The compound Pyrido[2,3-d]pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-(2-propenylthio)-, ethyl ester features:

  • Ethyl ester at position 5, enhancing lipophilicity and bioavailability.
  • 2-Propenylthio substituent at position 2, contributing to steric and electronic modulation.
  • 3,7-Dimethyl and 4-oxo groups, which influence hydrogen bonding and metabolic stability.

This compound is hypothesized to exhibit antimicrobial and kinase-inhibitory properties based on structural analogs (e.g., Gram-positive bacterial inhibition in pyrido[2,3-d]pyrimidines with sulfur-containing substituents) .

Properties

CAS No.

126596-45-0

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 3,7-dimethyl-4-oxo-2-prop-2-enylsulfanylpyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C15H17N3O3S/c1-5-7-22-15-17-12-11(13(19)18(15)4)10(8-9(3)16-12)14(20)21-6-2/h5,8H,1,6-7H2,2-4H3

InChI Key

BLEBCMJGSNWUPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NC(=C1)C)N=C(N(C2=O)C)SCC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison
Compound Name Substituents Key Features Biological Activity Reference
Target Compound 2-Propenylthio, 3,7-dimethyl, 4-oxo, ethyl ester High lipophilicity; potential reactive thioether Antimicrobial, kinase inhibition (hypothesized)
Ethyl 5-methyl-4-oxo-3-phenyl-2-(propylamino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Thieno ring, propylamino, phenyl Enhanced π-π stacking; moderate Gram-positive activity Antimicrobial
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., 9a–e) 4-Oxo, aryl substituents DNA intercalation; kinase inhibition Anticancer (breast cancer)
PD166285 (pyrido[2,3-d]pyrimidine kinase inhibitor) 2,6-Dichlorophenyl Broad kinase inhibition (p38, RICK) Anti-inflammatory, anticancer
Palbociclib Cyclopropyl, aminopyrimidine CDK4/6 inhibition FDA-approved for breast cancer

Key Observations :

  • Sulfur-containing groups (e.g., 2-propenylthio, thieno) enhance antimicrobial activity by disrupting bacterial membranes .
  • Aromatic substituents (e.g., phenyl, dichlorophenyl) improve kinase selectivity via hydrophobic pocket interactions .
  • Ethyl ester vs. carboxylic acid : Esters improve cell permeability, while free acids enhance target binding in hydrophilic environments .

Q & A

How can researchers optimize the synthesis of pyrido[2,3-d]pyrimidine derivatives to achieve high yield and purity?

Category: Basic
Methodological Answer:
Optimization involves selecting catalysts, solvents, and reaction conditions. For example, refluxing 5-acetyl-4-aminopyrimidines with MeONa in BuOH enables selective cyclization into pyrido[2,3-d]pyrimidin-5-ones or -7-ones, depending on the acyl group . Using anhydrous DMF with coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine improves amidation efficiency (e.g., 63% yield for diethyl ester derivatives) . Temperature control (e.g., 175–200°C for cyclization) and inert atmospheres prevent side reactions .

What characterization techniques are critical for confirming pyrido[2,3-d]pyrimidine structures?

Category: Basic
Methodological Answer:
Key techniques include:

  • 1H NMR : Distinct shifts for methyl groups (δ 1.2–1.4 ppm), thioether protons (δ 3.5–4.0 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry, as shown in ORTEP diagrams for derivatives like compound 5d .
  • Melting point analysis : Consistency in melting ranges (e.g., 175–201°C) confirms purity .

How do substituents at position 2 influence cyclization pathways and product distribution?

Category: Advanced
Methodological Answer:
Substituents like 2-propenylthio or methyl groups direct cyclization. For instance, 2-propenylthio enhances sulfur-mediated ring closure, favoring pyrido[2,3-d]pyrimidin-5-ones, while methyl groups stabilize intermediates for pyrimidin-7-ones . Oxidation of SMe to sulfone with m-chloroperbenzoic acid simplifies NHBn introduction, altering reactivity . Computational modeling (e.g., DFT) can predict substituent effects on transition states .

What strategies resolve contradictions in biological activity data across derivatives?

Category: Advanced
Methodological Answer:

  • Structure-activity relationship (SAR) studies : Compare substituent effects on enzyme inhibition. For example, trifluoro derivatives (e.g., compound 26) show 35.7-fold selectivity for parasitic vs. human DHFR due to interactions with Ile123 .
  • Dose-response assays : Quantify IC50 values against bacterial strains (e.g., Pseudomonas aeruginosa) to distinguish nonspecific toxicity from target-specific effects .

What purification methods are recommended for pyrido[2,3-d]pyrimidines?

Category: Basic
Methodological Answer:

  • Silica gel chromatography : Effective for separating intermediates (e.g., diethyl esters) using gradients of ethyl acetate/hexane .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (95% purity) .
  • HPLC : Resolves isomers in multicomponent syntheses (e.g., tetronic acid-based routes) .

How can computational methods predict binding affinity to target enzymes?

Category: Advanced
Methodological Answer:

  • Molecular docking : Models interactions with DHFR active sites. For example, N9-methyl groups in bicyclic derivatives align with Ile123 in Plasmodium DHFR but clash with Val115 in human DHFR .
  • MD simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories to prioritize derivatives for synthesis .

How to design derivatives with selective antibacterial vs. mammalian activity?

Category: Advanced
Methodological Answer:

  • Substituent engineering : Bulky groups (e.g., benzylthio at position 2) reduce mammalian cell permeability but retain activity against Proteus vulgaris .
  • Metabolic stability assays : Test microsomal degradation to identify labile moieties (e.g., ester groups) that limit off-target effects .

What are key considerations for scaling up synthesis?

Category: Basic
Methodological Answer:

  • Solvent selection : Replace DMF with recyclable solvents (e.g., THF) to reduce costs .
  • Catalyst loading : Optimize stoichiometry (e.g., 1.1 eq HATU for amidation) to minimize waste .
  • Flow chemistry : Continuous reactors improve heat transfer for exothermic steps like cyclization .

What mechanistic insights explain substituent effects on antitumor activity?

Category: Advanced
Methodological Answer:

  • Enzyme kinetics : Derivatives with 2-propenylthio inhibit mPGES-1 (IC50 < 1 µM) by blocking arachidonic acid binding .
  • ROS induction : Thioether oxidation generates reactive oxygen species, triggering apoptosis in tumor cells .

How to functionalize position 2 with optimal regioselectivity?

Category: Basic
Methodological Answer:

  • Nucleophilic substitution : React 4-methylsulfanyl precursors with BnNH2 in DCM to introduce benzylamine groups (85% yield) .
  • Oxidative coupling : Use m-CPBA to convert SMe to sulfonyl, enabling displacement by propargylamine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.